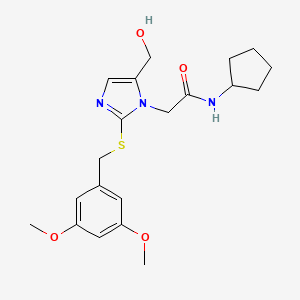

N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a structurally complex acetamide derivative featuring a cyclopentyl group, a hydroxymethyl-substituted imidazole core, and a 3,5-dimethoxybenzyl thioether side chain. The compound’s imidazole ring is functionalized with a hydroxymethyl group at the 5-position, which may enhance solubility and hydrogen-bonding capacity, while the 3,5-dimethoxybenzyl thioether moiety contributes to electronic modulation and steric bulk. The cyclopentyl group attached to the acetamide nitrogen likely influences conformational flexibility and lipophilicity.

Properties

IUPAC Name |

N-cyclopentyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-26-17-7-14(8-18(9-17)27-2)13-28-20-21-10-16(12-24)23(20)11-19(25)22-15-5-3-4-6-15/h7-10,15,24H,3-6,11-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVCMOLYPYBETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several classes of acetamide and heterocyclic derivatives:

- Thiadiazole-Based Acetamides (): Compounds such as 5h (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) and 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) feature thiadiazole cores instead of imidazole.

Benzimidazole Derivatives () :

Compound 28 (N-(3-((1H-benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide) shares the acetamide backbone but incorporates a benzimidazole core. The target compound’s imidazole-hydroxymethyl group may offer superior polarity and metabolic stability compared to benzimidazole’s fused aromatic system .- Dimethoxybenzyl Derivatives (): The 3,5-dimethoxybenzyl group in the target compound is analogous to 3h (2-cyano-N-(3,5-dimethoxybenzyl)acetamide). However, the cyano group in 3h contrasts with the thioether and hydroxymethyl functionalities in the target, altering reactivity and solubility profiles .

Physicochemical Properties

Key differences in physical properties are summarized below:

*Data unavailable in provided evidence.

- The hydroxymethyl group in the target compound likely increases hydrophilicity compared to 5h and 5j , which lack polar substituents.

- The 3,5-dimethoxybenzyl thioether may enhance metabolic stability relative to 3h’s cyano group, which is prone to hydrolysis .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent, structural analogs provide insights:

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires multi-step protocols, including imidazole ring formation and thioether coupling. Critical parameters include:

- Temperature control : Reflux in acetic acid (110–120°C) for imidazole condensation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst use : Acidic/basic conditions for regioselective thiol coupling (e.g., sodium acetate for deprotonation) .

- Purity monitoring : HPLC or TLC to track intermediates, with recrystallization (DMF/acetic acid) for final purification .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Use complementary spectroscopic and analytical techniques:

- NMR : H/C NMR to confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, imidazole protons at δ 7.0–8.5 ppm) .

- IR spectroscopy : Identify functional groups (e.g., hydroxymethyl O–H stretch ~3200 cm, thioether C–S at ~700 cm) .

- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .

- Elemental analysis : Match experimental vs. calculated C/H/N/S ratios (±0.3%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize target-specific in vitro assays:

- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM) .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the compound’s reactivity and pharmacokinetic properties?

- Methodological Answer :

- Reactivity : The hydroxymethyl group participates in hydrogen bonding and oxidation reactions. Stabilize via acetonide protection during synthesis .

- Solubility : LogP calculations (e.g., ChemAxon) predict hydrophilicity; experimental validation via shake-flask method in PBS/octanol .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation rates .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for imidazole-based analogs?

- Methodological Answer :

- Comparative molecular field analysis (CoMFA) : Align analogs (e.g., 3,5-dimethoxy vs. 4-fluorophenyl derivatives) to map steric/electronic contributions .

- Free-Wilson analysis : Quantify substituent contributions (e.g., cyclopentyl vs. cyclohexyl on bioavailability) .

- Crystallography : Resolve binding modes via X-ray co-crystallization with target proteins (e.g., kinase domains) .

Q. How can regioselectivity challenges in thioether bond formation be addressed?

- Methodological Answer :

- Thiol activation : Use Mitsunobu conditions (DIAD, PPh) for S-alkylation .

- Protecting groups : Temporarily mask competing nucleophiles (e.g., hydroxymethyl as acetate ester) .

- Computational modeling : DFT calculations (Gaussian) to predict energy barriers for alternative pathways .

Q. What mechanistic insights explain variability in biological activity across similar derivatives?

- Methodological Answer :

- Molecular docking : AutoDock Vina to simulate binding to target proteins (e.g., PARP-1, EGFR), correlating docking scores with IC .

- Dynamic simulations : MD simulations (AMBER) to assess ligand-protein complex stability over 100 ns .

- Off-target profiling : Broad-panel kinase profiling (Eurofins) to identify polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.